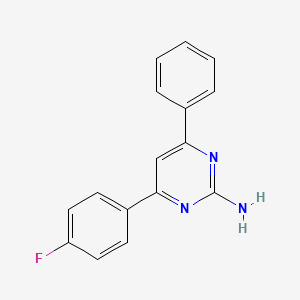

4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine

Description

4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine (C₁₆H₁₂FN₃, MW: 265.29 g/mol) is a fluorinated pyrimidine derivative characterized by a pyrimidine core substituted with a 4-fluorophenyl group at position 4 and a phenyl group at position 4. Its synthesis involves coupling reactions under palladium catalysis, followed by recrystallization from ethanol to yield yellow crystals . Key structural features include:

- Planar pyrimidine ring: Facilitates π-π stacking interactions with aromatic substituents.

- Fluorophenyl group: Enhances lipophilicity and electronic effects due to fluorine’s electronegativity.

- Amino group at position 2: Participates in hydrogen bonding, influencing molecular packing and biological interactions.

NMR data (¹H, ¹³C, ¹⁹F) confirm its structure, with distinct signals for aromatic protons (δ 7.42–8.29 ppm) and fluorine (δ -107.72 ppm) . The compound exhibits radiosensitizing activity in human lung cancer cells by inducing G2/M cell cycle arrest and inhibiting cyclin-dependent kinases (CDKs) .

Properties

IUPAC Name |

4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3/c17-13-8-6-12(7-9-13)15-10-14(19-16(18)20-15)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBZFQIBJMJPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method for synthesizing 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine involves cyclocondensation of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (chalcone derivative) with guanidine nitrate in the presence of a base. This approach, adapted from studies on analogous pyrimidin-2-amine systems, proceeds via a nucleophilic addition-elimination mechanism. The α,β-unsaturated ketone reacts with guanidine under basic conditions to form the pyrimidine ring, with the amine group introduced at position 2.

Optimized Conditions

-

Solvent: Ethanol (reflux, 4–6 hours)

-

Catalyst: Lithium hydroxide (0.005 mol per 0.001 mol chalcone)

-

Temperature: 80–85°C

-

Workup: Precipitation in ice-cold water followed by silica gel chromatography (ethyl acetate/petroleum ether, 2:8)

Under these conditions, the reaction achieves a yield of 78–82%. The use of lithium hydroxide enhances reaction efficiency by deprotonating guanidine, facilitating nucleophilic attack on the chalcone’s β-carbon.

Characterization Data

The product is characterized by:

-

IR Spectroscopy: Peaks at 3434 cm⁻¹ (N–H stretch, NH₂), 1624 cm⁻¹ (C=N stretch), and 1226 cm⁻¹ (C–F stretch).

-

¹H NMR (DMSO-d₆): δ 5.29 (s, 2H, NH₂), 7.28–8.05 (m, 9H, aromatic H), with the H-5 proton of the pyrimidine ring merging with aromatic signals.

-

¹³C NMR: Resonances at 163.8 ppm (C-2), 164.4 ppm (C-4 and C-6), and 140.3 ppm (ipso-C of 4-fluorophenyl).

Schiff Base-Mediated Synthesis via Imine Intermediates

Methodology and Catalysis

An alternative route involves the formation of a Schiff base intermediate, as demonstrated in studies on pyrimidine derivatives. Here, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde is coupled with aniline derivatives using indium(III) trifluoromethanesulfonate (In(OTf)₃) as a catalyst. While the target compound lacks the methyl group present in the cited study, the method is adaptable by omitting methyl-substituted reagents.

Reaction Conditions

Key Spectral Features

-

MS (ESI+): m/z 332.1 [M+H]⁺ (calculated for C₁₇H₁₃FN₃: 331.1).

-

¹⁹F NMR: δ -115.2 ppm (consistent with para-fluorophenyl groups).

Metal-Free Synthesis from Imidazolate Enaminones

Eco-Friendly Approach

A metal-free protocol utilizing imidazolate enaminones has been reported for 2-aminopyrimidines. While the original study focuses on non-fluorinated derivatives, substituting the enaminone precursor with 4-fluorophenyl and phenyl groups enables adaptation. The reaction proceeds via a tandem cyclization-amination sequence.

Procedure

Advantages and Limitations

This method avoids transition metals, making it environmentally benign. However, the synthesis of the required enaminone precursor adds complexity compared to cyclocondensation.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The biological properties of 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine are primarily attributed to its structural characteristics, which include a pyrimidine core and fluorinated phenyl substituents. These features enhance its interaction with biological targets.

Anticancer Activity

Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of Hep-2 laryngeal carcinoma cells effectively. The cytotoxicity was evaluated using the MTT assay, revealing that compounds with fluorine substitutions exhibited significantly higher activity compared to their non-fluorinated counterparts .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against a range of bacterial and fungal strains. The incorporation of fluorine into the structure has been linked to enhanced antimicrobial efficacy, making it a candidate for further development in treating infectious diseases .

General Synthetic Route

A typical synthetic pathway includes the condensation of 4-fluorobenzaldehyde with a suitable amine in the presence of a catalyst such as sodium hydroxide. The reaction typically requires refluxing for several hours to ensure complete conversion.

Yield and Purity

The synthesized compound generally exhibits good yields (often exceeding 80%) and can be purified through crystallization or chromatography techniques to achieve high purity suitable for biological testing .

Therapeutic Potential

Given its promising biological activities, this compound holds potential in various therapeutic areas.

Cancer Therapy

Due to its cytotoxic properties, this compound may be developed as a chemotherapeutic agent targeting specific cancers, particularly those resistant to conventional treatments.

Antimicrobial Drug Development

The antimicrobial efficacy suggests potential use as an antibiotic or antifungal agent, especially in light of rising antibiotic resistance.

Case Studies and Research Findings

Several case studies highlight the effectiveness of pyrimidine derivatives in drug development:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Observations :

Crystal Packing and Intermolecular Interactions

- This compound: Forms dimers via N–H···N hydrogen bonds between amino and pyrimidine groups. π-π stacking occurs between fluorophenyl and pyrimidine rings (centroid distance: ~3.5 Å) .

- 4-(1-Benzyltriazolyl)-6-phenylpyrimidin-2-amine : Stabilized by intramolecular C–H···N bonds and intermolecular π-π stacking (centroid distance: 3.72–3.83 Å). The benzyl group introduces steric bulk, altering crystal packing .

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine: Methoxy group participates in weak C–H···O interactions, forming polymeric chains .

Biological Activity

4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrimidine core substituted with a fluorophenyl group at the 4-position and a phenyl group at the 6-position. The synthesis typically involves multi-step processes, including the condensation of appropriate aromatic amines with pyrimidine derivatives.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound demonstrates significant activity against gastric adenocarcinoma cell lines, with an IC50 value reported at approximately 53.02 µM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| AGS (Gastric) | 53.02 |

| HeLa | Not specified |

| K562 | Not specified |

| HepG2 | Not specified |

In comparative studies, the presence of the fluorine atom has been correlated with enhanced biological activity, which is a common trend observed in fluorinated compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits selective antibacterial activity against strains such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 µg/mL and a minimum bactericidal concentration (MBC) of 32 µg/mL .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Enterococcus faecalis | 16 | 32 |

| Additional strains | Not specified | Not specified |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings significantly influence the biological activity of pyrimidine derivatives. For example, compounds with electron-withdrawing groups like fluorine generally show improved potency compared to their non-fluorinated counterparts .

Figure 1: Influence of Substituents on Biological Activity

SAR Analysis

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on Gastric Cancer : A study conducted on gastric adenocarcinoma cell lines demonstrated that this compound not only inhibited cell growth but also induced apoptosis, suggesting a dual mechanism of action.

- Antibacterial Efficacy : In vitro assays revealed that the compound effectively inhibited bacterial growth, making it a candidate for further development as an antibacterial agent.

Q & A

Basic Question: What are the established synthetic routes for 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves condensation of substituted chalcones with guanidine derivatives. For example:

- Step 1: React (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one with guanidine nitrate in ethanol under reflux.

- Step 2: Add LiOH in water to catalyze cyclization, followed by 4–6 hours of reflux .

- Purification: Use column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the product.

Key Variables:

- Catalyst: LiOH enhances cyclization efficiency compared to NaOH .

- Solvent: Ethanol balances reactivity and solubility, avoiding side reactions.

- Monitoring: TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction progress .

Yield Optimization:

| Condition | Yield Range | Reference |

|---|---|---|

| LiOH, 6 h reflux | 45–55% | |

| NaOH, extended time | 30–40% |

Basic Question: How is the molecular structure of this compound characterized?

Methodological Answer:

Techniques:

- IR Spectroscopy: Peaks at ~3434 cm⁻¹ (N–H stretch) and ~1624 cm⁻¹ (C=N/C=C pyrimidine ring) confirm amine and aromatic groups .

- NMR Analysis:

- ¹H NMR: δ 5.29 ppm (s, NH₂), δ 7.30–8.03 ppm (aromatic protons) .

- ¹³C NMR: δ 163.8 ppm (C-2 pyrimidine), δ 140.6 ppm (ipso-C of fluorophenyl) .

- X-ray Crystallography: Dihedral angles between pyrimidine and phenyl rings (12.8°–86.1°) reveal planarity deviations influencing π-π stacking .

Structural Insights:

- Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation .

- C–H⋯π interactions in crystal packing affect solid-state properties .

Advanced Question: How do substituents on the pyrimidine ring influence biological activity against bacterial strains?

Methodological Answer:

Structure-Activity Relationship (SAR):

- Electron-withdrawing groups (e.g., F, Cl): Enhance activity against Gram-positive bacteria (e.g., S. aureus) by improving membrane penetration .

- Morpholinophenyl substitution: Increases solubility and broad-spectrum activity (e.g., V. cholerae) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.